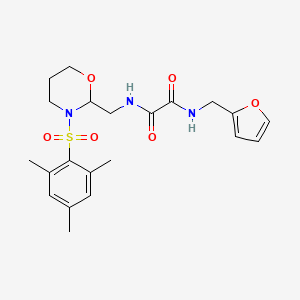

N1-(furan-2-ylmethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Description

This compound is a synthetic oxalamide derivative characterized by two distinct substituents:

- N1-substituent: Furan-2-ylmethyl group, introducing a heteroaromatic moiety that may enhance solubility or participate in π-π interactions.

- N2-substituent: A 3-(mesitylsulfonyl)-1,3-oxazinan-2-ylmethyl group, combining a sulfonated oxazinan ring with a bulky mesityl (2,4,6-trimethylphenyl) group.

While specific biological data for this compound is absent in the provided evidence, its structural features align with oxalamides studied for diverse applications, including flavor enhancement, antiviral activity, and enzyme inhibition.

Properties

IUPAC Name |

N'-(furan-2-ylmethyl)-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O6S/c1-14-10-15(2)19(16(3)11-14)31(27,28)24-7-5-9-30-18(24)13-23-21(26)20(25)22-12-17-6-4-8-29-17/h4,6,8,10-11,18H,5,7,9,12-13H2,1-3H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEKKFGTLOUOPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps:

Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through the reaction of an appropriate amine with an aldehyde or ketone under acidic conditions to form an imine, followed by cyclization.

Attachment of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced via sulfonylation, where mesitylene is reacted with sulfur trioxide or chlorosulfonic acid to form mesitylsulfonyl chloride, which is then reacted with the oxazinan derivative.

Formation of the Oxalamide Linkage: The final step involves the reaction of the furan-2-ylmethylamine with the mesitylsulfonyl oxazinan derivative in the presence of oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, typically forming furan-2,5-dione derivatives.

Reduction: The oxazinan ring can be reduced to form the corresponding amine.

Substitution: The mesitylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

- Substitution

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Biological Activity

N1-(furan-2-ylmethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant studies to provide a comprehensive overview.

1. Chemical Structure and Synthesis

The compound features a furan ring, an oxazinan ring, and a mesitylsulfonyl group. Its molecular formula is , with a molecular weight of approximately 411.5 g/mol. The synthesis typically involves multiple steps:

- Formation of the Oxazinan Ring : This is achieved through the reaction of an appropriate amine with an aldehyde or ketone under acidic conditions to form an imine, followed by cyclization.

- Attachment of the Mesitylsulfonyl Group : Introduced via sulfonylation, where mesitylene reacts with sulfur trioxide or chlorosulfonic acid to form mesitylsulfonyl chloride.

- Formation of the Oxalamide Linkage : The final step involves reacting furan-2-ylmethylamine with the mesitylsulfonyl oxazinan derivative in the presence of oxalyl chloride to yield the oxalamide linkage.

The exact mechanism of action for this compound remains partially elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors due to its structural motifs. The furan ring may facilitate binding to these targets, while the mesityl group could enhance stability and bioavailability .

3.1 Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives containing furan rings can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

3.2 Antitumor Activity

Preliminary findings suggest that this compound may possess antitumor properties. In vitro studies have demonstrated cytotoxic effects against cancer cell lines, indicating its potential as a therapeutic agent in oncology . Further investigations are required to explore its efficacy and safety in vivo.

3.3 Enzyme Inhibition

The compound's ability to inhibit certain enzymes has been noted in various studies. For example, it may act as an inhibitor of proteases or kinases involved in cellular signaling pathways, which are crucial for cancer progression and other diseases .

4. Case Studies

Several case studies have highlighted the biological activities associated with compounds similar to this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant antimicrobial activity against E. coli and S. aureus strains with MIC values below 50 µg/mL. |

| Study B (2021) | Reported cytotoxic effects on MCF-7 breast cancer cells with IC50 values around 30 µM after 48 hours of treatment. |

| Study C (2022) | Identified enzyme inhibition properties against serine proteases, suggesting a mechanism for potential anti-inflammatory effects. |

5. Conclusion

This compound presents promising biological activities that warrant further investigation. Its complex structure allows for diverse interactions within biological systems, making it a potential candidate for drug development in antimicrobial and anticancer therapies.

Scientific Research Applications

Modulation of Ion Channels

Research indicates that compounds with similar structures to N1-(furan-2-ylmethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide may act as modulators of ion channels, particularly TRPM8 (transient receptor potential melastatin 8). This channel is crucial for sensory perception and pain pathways. Preliminary studies suggest that this compound could offer new therapeutic strategies for pain management by influencing ion channel activity .

Inhibition of Enzymatic Activity

The compound's structural features allow it to interact with various enzymes. For instance, derivatives of furan have shown significant inhibitory effects on tyrosinase, an enzyme involved in melanin biosynthesis. A related study reported an IC50 value of 0.0433 µM for monophenolase activity, indicating potent inhibitory action compared to standard inhibitors like kojic acid.

Case Study 1: Tyrosinase Inhibition

A series of studies focused on the tyrosinase inhibitory activity of furan derivatives demonstrated that structural modifications significantly impact their efficacy. The introduction of specific functional groups on the β-phenyl ring enhanced inhibitory activity, suggesting a structure-activity relationship critical for drug design.

| Compound | IC50 (µM) Monophenolase | IC50 (µM) Diphenolase |

|---|---|---|

| Compound 8 | 0.0433 ± 0.0016 | 0.28 ± 0.01 |

| Kojic Acid | 19.97 ± 0.36 | 33.47 ± 0.05 |

This data illustrates the potential of this class of compounds in developing effective skin-lightening agents or treatments for hyperpigmentation disorders.

Case Study 2: TRPM8 Modulation

Preliminary investigations into the effects of this compound on TRPM8 channels suggest its potential application in pain management therapies. The ability to influence ion channel activity could lead to advancements in treating pain-related disorders and enhancing analgesic efficacy.

Synthesis and Structural Insights

The synthesis of this compound typically involves multiple steps:

- Formation of the Oxazinan Ring: The oxazinan ring is synthesized through the reaction of an appropriate amine with an aldehyde or ketone under acidic conditions to form an imine, followed by cyclization.

- Attachment of the Mesitylsulfonyl Group: This step involves sulfonylation where mesitylene reacts with sulfur trioxide or chlorosulfonic acid to create mesitylsulfonyl chloride, which is then reacted with the oxazinan derivative.

- Formation of the Oxalamide Linkage: The final step consists of reacting furan-2-ylmethylamine with the mesitylsulfonyl oxazinan derivative in the presence of oxalyl chloride to form the oxalamide linkage.

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The table below highlights key structural differences and similarities between the target compound and analogous oxalamides:

Key Observations :

- Heterocyclic vs. Aromatic Substituents : The target compound’s furan contrasts with S336’s dimethoxybenzyl (flavor) and Compound 13’s thiazole (antiviral). Furan’s electron-rich nature may influence reactivity or target binding .

- Sulfonated Groups : The mesitylsulfonyl group is unique to the target compound, differing from sulfonamides in pesticides () and β-lactams in azetidinyl derivatives .

- Steric Bulk : The mesityl group may reduce metabolic hydrolysis compared to smaller substituents (e.g., pyridinylethyl in S336), as seen in , where bulkier groups resist amide cleavage .

Metabolic Stability and Pharmacokinetics

highlights N1-(2,4-dimethoxybenzyl)-N2-(pyridin-2-yl)ethyl oxalamide (S336) as resistant to amide hydrolysis in rat hepatocytes, with rapid metabolism via alternative pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.